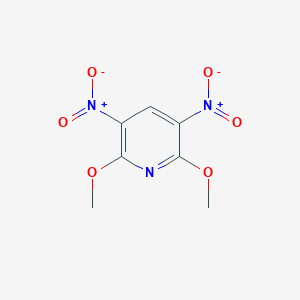

2,6-Dimethoxy-3,5-dinitropyridine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,6-dimethoxy-3,5-dinitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O6/c1-15-6-4(9(11)12)3-5(10(13)14)7(8-6)16-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSANVDGVIOROB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=N1)OC)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382797 | |

| Record name | 2,6-dimethoxy-3,5-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18677-42-4 | |

| Record name | 2,6-Dimethoxy-3,5-dinitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18677-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dimethoxy-3,5-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dimethoxy-3,5-dinitropyridine

CAS Number: 18677-42-4

This technical guide provides a comprehensive overview of 2,6-dimethoxy-3,5-dinitropyridine, a key chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Compound Data

This compound is a nitrated aromatic heterocyclic compound. Its structure is characterized by a pyridine ring substituted with two methoxy groups and two nitro groups. This substitution pattern significantly influences its chemical reactivity and physical properties.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not extensively available in public literature. The following tables summarize the available data.

| Property | Value | Source |

| CAS Number | 18677-42-4 | [1][2] |

| Molecular Formula | C₇H₇N₃O₆ | [2] |

| Molecular Weight | 229.15 g/mol | [2] |

| Appearance | Colorless crystals | [2] |

| Melting Point | ~163-164 °C | [2] |

| Boiling Point | 382.1 °C at 760 mmHg | [2] |

| Density | 1.484 g/cm³ | [2] |

| Flash Point | 184.9 °C | [2] |

| Refractive Index | 1.572 | [2] |

| Solvent | Qualitative Solubility |

| Ether | Good |

| Xylene | Good |

| Chloroform | Good |

Spectroscopic Data: Detailed experimental spectra for this compound are not widely published. Analysis of related compounds, such as 2,6-dimethoxy-3,5-dinitropyrazine, suggests the following expected spectral characteristics. For 2,6-dimethoxy-3,5-dinitropyrazine, the proton NMR spectrum in acetone-d₆ shows a singlet for the methoxy protons at approximately 4.14 ppm. The carbon-13 NMR spectrum shows peaks for the methoxy carbons around 57.6 ppm, the carbon atoms bearing the nitro groups at approximately 141.6 ppm, and the carbons attached to the methoxy groups around 156.0 ppm.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the nitration of 2,6-dimethoxypyridine. Various nitrating agents and conditions have been explored to optimize the yield and purity of the final product.

Experimental Protocol: Nitration of 2,6-Dimethoxypyridine

This protocol is a composite of methodologies described in the literature for the nitration of similar substrates.

Materials:

-

2,6-dimethoxypyridine

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (99.5%)

-

Ice

-

Deionized Water

-

Ethyl Acetate

-

Saturated Brine Solution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, add concentrated sulfuric acid.

-

Slowly add fuming nitric acid to the sulfuric acid while maintaining the temperature below 10 °C.

-

Once the nitrating mixture has cooled, slowly add 2,6-dimethoxypyridine in portions, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated product, this compound, is collected by vacuum filtration.

-

Wash the crude product with cold deionized water until the washings are neutral.

-

The aqueous filtrate can be extracted with ethyl acetate to recover any dissolved product. The organic extracts are then combined, washed with saturated brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol to yield colorless crystals.

Chemical Reactivity and Applications

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly energetic materials. The nitro groups can be reduced to amino groups, and the methoxy groups can be susceptible to nucleophilic substitution, providing pathways to a variety of derivatives.

A key application is its use as a precursor in the synthesis of 2,6-diamino-3,5-dinitropyridine, a component in the formulation of insensitive high explosives.

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis of this compound and its potential subsequent transformation.

Safety Information

This compound is an organic nitrate and should be handled with care as it may be explosive. Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Avoid inhalation and skin contact. Store in a cool, dry, and well-ventilated area away from heat sources and combustible materials.[2]

References

An In-depth Technical Guide on the Chemical Properties of 2,6-Dimethoxy-3,5-dinitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 2,6-dimethoxy-3,5-dinitropyridine. Due to the limited availability of detailed experimental data and biological studies in publicly accessible literature, this document focuses on the reported physicochemical characteristics and general synthetic approaches. It is important to note that much of the available online information pertains to the similarly named but structurally distinct compound, 2,6-dimethoxy-3,5-dinitropyrazine, and care has been taken to exclude that information from this guide.

Chemical Properties

This compound is a nitrated pyridine derivative. The presence of two electron-donating methoxy groups and two electron-withdrawing nitro groups on the pyridine ring suggests a complex electronic environment that influences its reactivity.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃O₆ | [1] |

| Molar Mass | 229.15 g/mol | [1] |

| Appearance | Colorless crystals | [1] |

| Melting Point | 163-164 °C | [1] |

| Density | 1.484 g/cm³ | [1] |

| Boiling Point | 382.1 °C at 760 mmHg | [1] |

| Flash Point | 184.9 °C | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis

The primary method for the synthesis of this compound is through the nitration of 2,6-dimethoxypyridine.

General Synthesis Workflow

The synthesis can be conceptually broken down into two main steps: the formation of the 2,6-dimethoxypyridine precursor and its subsequent nitration.

Caption: General synthesis workflow for this compound.

Experimental Protocols

Synthesis of 2,6-dimethoxypyridine (Precursor): This precursor can be synthesized from a 2,6-dihalopyridine (e.g., 2,6-dichloropyridine) via a nucleophilic aromatic substitution reaction with sodium methoxide.

Nitration of 2,6-dimethoxypyridine: The nitration is typically achieved using a mixture of nitric acid and a strong acid catalyst, such as sulfuric acid.[1] The general steps would involve:

-

Dissolving 2,6-dimethoxypyridine in a suitable solvent.

-

Adding a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature.

-

Allowing the reaction to proceed for a specific time.

-

Quenching the reaction, followed by extraction and purification of the product.

It is crucial to control the reaction conditions, such as temperature and reaction time, to optimize the yield and minimize the formation of byproducts.

Spectroscopic Characterization

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed literature. Characterization of this compound would typically involve the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show signals corresponding to the methoxy protons and the aromatic proton on the pyridine ring. ¹³C NMR would provide information on the carbon skeleton of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-O-C stretching of the methoxy groups, C=N and C=C stretching of the pyridine ring, and strong absorptions for the symmetric and asymmetric stretching of the nitro groups.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can help confirm the structure.

Biological Activity and Signaling Pathways

There is currently no available information in the public domain regarding the biological activity, potential therapeutic applications, or associated signaling pathways of this compound. Research in this area is required to determine its pharmacological profile.

Conclusion

This compound is a chemical entity for which basic physicochemical properties have been reported. Its synthesis is generally achieved through the nitration of 2,6-dimethoxypyridine. However, a significant gap exists in the scientific literature concerning detailed experimental protocols for its synthesis and characterization, as well as any investigation into its biological effects. This lack of data presents an opportunity for future research to explore the synthesis, reactivity, and potential applications of this compound, particularly in the fields of medicinal chemistry and materials science. Further studies are necessary to elucidate its spectroscopic characteristics and to investigate its potential biological activity and mechanisms of action.

References

An In-depth Technical Guide to the Molecular Structure of 2,6-Dimethoxy-3,5-dinitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 2,6-dimethoxy-3,5-dinitropyridine, a key intermediate in the synthesis of various energetic materials. While crystallographic data for this specific compound is not publicly available, this document infers its structural characteristics based on closely related compounds and spectroscopic data. This guide also details the common synthetic routes and characterization methods, offering valuable insights for researchers in medicinal chemistry, materials science, and organic synthesis.

Introduction

This compound is a substituted pyridine ring system characterized by the presence of two methoxy groups at positions 2 and 6, and two nitro groups at positions 3 and 5. Its chemical formula is C₇H₇N₃O₆ and it is identified by the CAS number 18677-42-4.[1][2] This compound primarily serves as a crucial precursor in the synthesis of more complex molecules, notably in the field of energetic materials.[1][3][4] Understanding its molecular geometry and electronic properties is essential for predicting its reactivity and for the rational design of novel derivatives.

Predicted Molecular Structure and Geometry

Direct experimental data from single-crystal X-ray diffraction for this compound is not available in the current literature. However, the molecular structure can be reliably predicted by analyzing the crystallographic data of analogous compounds, such as 3-Chloro-5-methoxy-2,6-dinitropyridine.

Based on this related structure, the central pyridine ring is expected to be planar. The key structural feature of dinitropyridine derivatives is the orientation of the nitro groups relative to the aromatic ring. Due to steric hindrance from the adjacent methoxy groups and the lone pair of the pyridine nitrogen, the two nitro groups are significantly twisted out of the plane of the pyridine ring. In 3-Chloro-5-methoxy-2,6-dinitropyridine, the dihedral angles between the pyridine ring and the two nitro groups are 33.12(13)° and 63.66(14)°. A similar deviation is anticipated for this compound.

The methoxy groups, in contrast, are likely to be nearly co-planar with the pyridine ring to maximize resonance stabilization, with the methyl groups oriented to minimize steric clash.

Table 1: Predicted Qualitative Structural Parameters

| Parameter | Predicted Characteristic | Rationale |

| Pyridine Ring | Planar | Aromatic system |

| Nitro Group Orientation | Twisted out of the ring plane | Steric hindrance from adjacent substituents |

| Methoxy Group Orientation | Largely co-planar with the ring | Resonance stabilization |

Below is a diagram illustrating the predicted molecular structure of this compound.

Caption: Predicted molecular structure of this compound.

Experimental Protocols

Synthesis

The synthesis of this compound is typically achieved through the nitration of 2,6-dimethoxypyridine.[5] The following is a generalized protocol based on literature procedures.

Materials:

-

2,6-dimethoxypyridine

-

Fuming nitric acid (99.5%)

-

Concentrated sulfuric acid (98%) or oleum (20%)[3]

-

Ice

Procedure:

-

A nitrating mixture is prepared by carefully adding fuming nitric acid to concentrated sulfuric acid or oleum, while maintaining a low temperature with an ice bath.

-

2,6-dimethoxypyridine is then added portion-wise to the cooled nitrating mixture.

-

The reaction mixture is stirred at a controlled temperature (e.g., 0°C to room temperature) for a specified duration.[1]

-

Upon completion of the reaction, the mixture is poured onto crushed ice, leading to the precipitation of the crude product.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as methanol.

The workflow for the synthesis is depicted in the diagram below.

References

An In-depth Technical Guide to the Synthesis of 2,6-Dimethoxy-3,5-dinitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 2,6-dimethoxy-3,5-dinitropyridine, a valuable compound in various chemical research and development sectors. The document outlines the primary synthetic route, details experimental protocols based on available literature for analogous compounds, and presents relevant quantitative data.

Introduction

This compound is a substituted pyridine derivative with significant potential in organic synthesis. Its structure, featuring two methoxy groups and two nitro groups on the pyridine ring, makes it a versatile intermediate for the synthesis of more complex molecules. The primary route for its synthesis involves the nitration of 2,6-dimethoxypyridine. This guide will detail the steps involved in this transformation, starting from the preparation of the precursor.

Overall Synthesis Pathway

The synthesis of this compound is a two-step process, beginning with the synthesis of the precursor 2,6-dimethoxypyridine from 2,6-dichloropyridine. The subsequent step involves the nitration of 2,6-dimethoxypyridine to yield the final product.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

The following experimental protocols are based on established procedures for the synthesis of analogous compounds, specifically 2,6-dimethoxy-3,5-dinitropyrazine, due to the limited availability of a detailed protocol for the target pyridine derivative in the reviewed literature. Researchers should consider these as a strong starting point and may need to optimize conditions for the pyridine substrate.

Synthesis of 2,6-Dimethoxypyridine

The synthesis of the precursor, 2,6-dimethoxypyridine, is achieved through the nucleophilic substitution of the chlorine atoms in 2,6-dichloropyridine with methoxy groups.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 2,6-dimethoxypyridine.

Detailed Methodology (Adapted from the synthesis of 2,6-dimethoxypyrazine[1]):

-

A solution of sodium methoxide in methanol is prepared.

-

2,6-Dichloropyridine is added to the sodium methoxide solution.

-

The reaction mixture is heated to reflux and maintained for several hours to ensure complete substitution.

-

After cooling, the reaction is quenched by pouring it into water.

-

The aqueous mixture is extracted multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude 2,6-dimethoxypyridine can be purified by vacuum distillation.

Synthesis of this compound

The final step is the nitration of 2,6-dimethoxypyridine. The electron-donating methoxy groups activate the pyridine ring towards electrophilic substitution, directing the nitro groups to the 3 and 5 positions.

Experimental Workflow:

Caption: Experimental workflow for the nitration of 2,6-dimethoxypyridine.

Detailed Methodology (Adapted from the synthesis of 2,6-dimethoxy-3,5-dinitropyrazine[2][3]):

-

A nitrating mixture is prepared using 20% oleum (fuming sulfuric acid) and potassium nitrate.

-

The mixture is cooled in an ice bath to control the initial exothermic reaction.

-

2,6-Dimethoxypyridine (0.1 mol) is added slowly to the cooled nitrating mixture with constant stirring.

-

The reaction is allowed to proceed at a controlled temperature of 25°C for approximately 3 hours.[2] The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

The precipitate is collected by vacuum filtration.

-

The collected solid is washed with cold water to remove any remaining acid and inorganic salts.

-

The product is then dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of this compound and its precursor. It is important to note that the yield for the final product is based on the synthesis of the analogous pyrazine compound and may vary for the pyridine derivative.

| Compound | Starting Material | Reagents | Reaction Conditions | Yield | Reference |

| 2,6-Dimethoxypyridine | 2,6-Dichloropyridine | Sodium Methoxide, Methanol | Reflux | Not specified | [1] |

| This compound | 2,6-Dimethoxypyridine | 20% Oleum, Potassium Nitrate | 25°C, 3 hours | ~68% (for pyrazine analogue) | [2] |

Characterization of this compound

The synthesized this compound can be characterized by various analytical techniques to confirm its identity and purity.

Physical Properties:

| Property | Value | Reference |

| Appearance | Colorless crystal | [4] |

| Melting Point | 163-164 °C | [4] |

Spectroscopic Data:

-

¹H NMR: A singlet for the proton at the C4 position of the pyridine ring and a singlet for the six protons of the two methoxy groups.

-

¹³C NMR: Signals corresponding to the carbon atoms of the pyridine ring and a signal for the methoxy group carbons. The carbons bearing the nitro groups (C3 and C5) and the methoxy groups (C2 and C6) would show characteristic downfield shifts.

-

IR Spectroscopy: Characteristic peaks for C-N stretching, C=N stretching of the pyridine ring, C-O stretching of the methoxy groups, and strong symmetric and asymmetric stretching vibrations for the nitro groups.

Safety Considerations

-

Nitrating agents such as oleum and nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

-

This compound is a nitro-aromatic compound and should be handled with care, as such compounds can be sensitive to heat, shock, or friction.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature and perform appropriate risk assessments before undertaking any experimental work.

References

An In-depth Technical Guide to 2,6-Dimethoxy-3,5-dinitropyridine

IUPAC Name: 2,6-dimethoxy-3,5-dinitropyridine

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and potential applications. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound, also known by the abbreviation DNPO, is a dinitro-substituted pyridine derivative.[1] Its core structure consists of a pyridine ring functionalized with two methoxy groups and two nitro groups. Limited experimental data is available for this specific compound; however, key properties have been reported and are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇N₃O₆ | [1] |

| Appearance | Colorless crystal | [1] |

| Melting Point | Approximately 163-164 °C | [1] |

| Solubility | Good solubility in some organic solvents (e.g., ether, xylene, chloroform) | [1] |

Synthesis and Experimental Protocols

Synthesis of this compound

Starting Material: 2,6-dimethoxypyridine

Reagents and Solvents:

-

Nitric acid (99.5%)

-

Sulfuric acid (98%) or 20% Oleum

-

Dinitrogen pentoxide (N₂O₅) - as an alternative nitrating agent

-

Ice

-

Water (deionized)

-

Methanol (for recrystallization)

Experimental Procedure (Adapted from related syntheses): [1][2]

-

Preparation of the Nitrating Mixture: A nitrating mixture can be prepared by carefully adding nitric acid to sulfuric acid or by using a solution of dinitrogen pentoxide in nitric acid. For instance, a mixture can be prepared by adding 99.5% nitric acid to 98% sulfuric acid with external cooling.[2]

-

Nitration Reaction: The starting material, 2,6-dimethoxypyridine, is slowly added to the cooled nitrating mixture while maintaining a low temperature (e.g., 0 °C) with an ice/water bath. The reaction is exothermic and requires careful control of the addition rate.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 2-5 hours). The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

Isolation and Purification: The solid precipitate is collected by filtration and washed thoroughly with cold water to remove residual acids. The crude product can be further purified by recrystallization from a suitable solvent, such as methanol, to yield pure this compound as a colorless crystalline solid.[1][2]

Reactivity and Potential Applications

As an organic nitrate, this compound is classified as an energetic material and should be handled with appropriate safety precautions.[1] Its primary documented applications are as an additive in explosives to enhance performance and stability, and as a chemical intermediate for the synthesis of other organic compounds.[1]

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] Nitropyridines, in particular, serve as versatile precursors for a wide range of biologically active molecules, including those with antitumor, antiviral, and anti-neurodegenerative properties.[3][4] The nitro groups on the pyridine ring can be readily reduced to amino groups, which can then be further functionalized, opening avenues for the synthesis of diverse compound libraries for drug discovery. While there is no specific literature on the biological activity of this compound, its structural motifs suggest potential for exploration in medicinal chemistry.

Visualization of Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: Synthetic and characterization workflow for this compound.

Disclaimer: this compound is an energetic material and should be handled only by trained professionals in a controlled laboratory setting with appropriate personal protective equipment and safety protocols in place. This guide is for informational purposes only and does not constitute a recommendation or endorsement for its synthesis or use without proper safety assessment.

References

Spectroscopic and Synthetic Profile of 2,6-Dimethoxy-3,5-dinitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 2,6-dimethoxy-3,5-dinitropyridine. The information is curated to support research and development activities requiring detailed characterization and preparation of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. While experimentally obtained spectra for this specific compound are not widely published, the data presented here are based on established principles of spectroscopy and analysis of closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~4.0 - 4.2 | Singlet | -OCH₃ |

| ~8.8 - 9.0 | Singlet | H-4 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~55 - 60 | -OCH₃ |

| ~120 - 125 | C-4 |

| ~145 - 150 | C-3, C-5 |

| ~160 - 165 | C-2, C-6 |

Note: Predicted chemical shifts are based on the analysis of substituted pyridines and related nitroaromatic compounds. Actual experimental values may vary depending on the solvent and other acquisition parameters.

Infrared (IR) Spectroscopy

Table 3: Characteristic Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1520 - 1550 | Strong | Asymmetric NO₂ stretch |

| ~1340 - 1360 | Strong | Symmetric NO₂ stretch |

| ~1600 - 1620 | Medium | C=N stretching (pyridine ring) |

| ~1250 - 1300 | Strong | C-O-C asymmetric stretch |

| ~1000 - 1050 | Medium | C-O-C symmetric stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 229 | [M]⁺ (Molecular Ion) |

| 214 | [M - CH₃]⁺ |

| 199 | [M - 2CH₃]⁺ or [M - NO]⁺ |

| 183 | [M - NO₂]⁺ |

Note: Fragmentation patterns are predicted based on the typical behavior of nitroaromatic and methoxy-substituted compounds under electron ionization.

Experimental Protocols

The synthesis of this compound is not extensively detailed in publicly available literature. However, a viable synthetic route can be extrapolated from the well-documented synthesis of its pyrazine analog, 2,6-dimethoxy-3,5-dinitropyrazine. The proposed synthesis involves the nitration of 2,6-dimethoxypyridine.

Synthesis of this compound

Reaction Scheme:

Figure 1: Synthetic pathway for this compound.

Materials:

-

2,6-Dimethoxypyridine

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (or other suitable base)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add fuming nitric acid to concentrated sulfuric acid while maintaining the temperature below 10 °C.

-

Addition of Substrate: Dissolve 2,6-dimethoxypyridine in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Nitration Reaction: Slowly add the solution of 2,6-dimethoxypyridine to the nitrating mixture dropwise, ensuring the temperature does not exceed 10-15 °C. After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) for a specified period (this would require optimization, likely several hours).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product should precipitate out of the aqueous solution.

-

Isolation and Neutralization: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper. Further washing with a dilute sodium bicarbonate solution may be necessary to remove residual acid, followed by a final wash with water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Drying: Dry the purified product under vacuum to a constant weight.

Safety Precautions:

-

This reaction involves the use of strong, corrosive acids and is highly exothermic. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

The nitrating mixture is a powerful oxidizing agent. Avoid contact with organic materials.

-

The temperature of the reaction must be carefully controlled to prevent runaway reactions.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Figure 2: General workflow for synthesis and characterization.

An In-depth Technical Guide on the Solubility of 2,6-Dimethoxy-3,5-dinitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2,6-dimethoxy-3,5-dinitropyridine. Due to the limited publicly available quantitative solubility data for this specific compound, this guide also includes detailed experimental protocols for solubility determination and presents quantitative data for a structurally related compound to offer valuable insights for researchers in drug development and other scientific fields.

Introduction to this compound

This compound, also known as DNPO, is a heterocyclic organic compound. From a synthetic chemistry perspective, nitropyridines are valuable precursors for a wide range of mono- and polynuclear heterocyclic systems that exhibit diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties.[1][2] The solubility of such compounds is a critical parameter, influencing their synthesis, purification, formulation, and potential applications in medicinal chemistry and materials science.

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Ether | Good solubility |

| Xylene | Good solubility |

| Chloroform | Good solubility |

Source: Based on general statements found in the literature.[3]

To provide a more quantitative perspective, the following table presents solubility data for the structurally similar compound, 2,6-diamino-3,5-dinitropyridine. This data can serve as a useful reference point for solvent selection and experimental design.

Table 2: Quantitative Solubility of 2,6-Diamino-3,5-dinitropyridine in Various Solvents at Different Temperatures

| Solvent | Temperature (K) | Mole Fraction Solubility (10^3 * x) |

| N,N-Dimethylformamide | 304.15 | 1.85 |

| 318.15 | 2.54 | |

| 333.15 | 3.48 | |

| 345.15 | 4.41 | |

| 357.15 | 5.48 | |

| Dimethylsulfoxide | 304.15 | 3.12 |

| 315.15 | 4.01 | |

| 326.15 | 5.08 | |

| 339.15 | 6.46 | |

| Ethanol | 305.15 | 0.19 |

| 316.15 | 0.27 | |

| 328.15 | 0.38 | |

| 340.15 | 0.52 | |

| Methanol | 293.15 | 0.11 |

| 308.15 | 0.17 | |

| 323.15 | 0.26 | |

| 339.15 | 0.39 |

Source: Journal of Chemical & Engineering Data.[4]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for this compound, the following established experimental protocols are recommended.

This classical and accurate method directly measures the mass of the solute dissolved in a known volume of solvent.

Objective: To determine the saturation solubility of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest

-

Analytical balance

-

Temperature-controlled shaker or agitator

-

Filtration apparatus (e.g., syringe filters) or centrifuge

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a sealed container with a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to allow the system to reach equilibrium.[5]

-

Separation: Carefully separate the undissolved solid from the saturated solution by filtration or centrifugation.[5]

-

Sample Measurement: Accurately measure a known volume of the clear, saturated solution.[5]

-

Solvent Evaporation: Evaporate the solvent from the measured sample completely under controlled conditions, such as in a vacuum oven.[5]

-

Mass Determination: Weigh the remaining solid residue.[5]

-

Calculation: Calculate the solubility in desired units (e.g., g/100 mL, mg/mL, or mol/L).

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Solvent of interest

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of dilutions to create standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear according to the Beer-Lambert law.[6]

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Withdraw a known volume of the clear supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.[6]

-

Measure the absorbance of the diluted solution at λmax.[6]

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.[6]

-

Experimental Workflow and Logical Relationships

The determination of solubility is a fundamental step in the characterization of a compound and is crucial for its application in research and development. The following diagrams illustrate a generalized workflow for solubility determination and the logical relationships of factors influencing the final measurement.

References

The Advent and Advancement of Dinitropyridines: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

An in-depth exploration of the synthesis, historical evolution, and multifaceted biological activities of dinitropyridine compounds, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Introduction

Dinitropyridine derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science. Characterized by a pyridine ring substituted with two nitro groups, these compounds serve as versatile precursors for a wide array of biologically active molecules, demonstrating antitumor, antiviral, antibacterial, and neuroprotective properties.[1] This technical guide provides a thorough examination of the discovery and history of dinitropyridine compounds, detailing their synthesis, the evolution of synthetic methodologies, and their diverse biological applications.

Discovery and Historical Synthesis

While the precise first synthesis of a simple, unsubstituted dinitropyridine is not pinpointed to a single seminal publication, the emergence of these compounds is intrinsically linked to the broader history of pyridine chemistry and aromatic nitration in the late 19th and early 20th centuries. The inherent electron-deficient nature of the pyridine ring makes direct electrophilic nitration challenging, a hurdle that early chemists sought to overcome.[2]

Early methods for the nitration of pyridines often required harsh conditions and resulted in low yields. However, the development of more sophisticated nitrating agents and a deeper understanding of reaction mechanisms have led to a significant evolution in synthetic strategies.

Evolution of Synthetic Methodologies

The synthesis of dinitropyridines has progressed from classical nitration reactions using strong acids to more refined and regioselective methods. Key advancements include:

-

Direct Nitration: Early approaches involved the use of fuming nitric acid and sulfuric acid, often at elevated temperatures. These methods, while foundational, typically suffer from low yields and a lack of regioselectivity, particularly with unsubstituted pyridine.[2][3]

-

Nitration of Substituted Pyridines: The presence of activating groups on the pyridine ring can facilitate dinitration. For example, aminopyridines and hydroxypyridines can be more readily nitrated.[1]

-

Modern Synthetic Routes: Contemporary methods offer greater control and efficiency. These include the use of milder nitrating agents, transition-metal-catalyzed C-H nitration, and multi-component reactions that construct the dinitropyridine ring system from acyclic precursors.[4][5] A notable modern approach involves the reaction of pyridines with dinitrogen pentoxide in a sulfur dioxide solution, which proceeds through an N-nitropyridinium ion intermediate to yield 3-nitropyridines in good yields, a process that can be extended to dinitration.[4]

The logical progression of these synthetic strategies can be visualized as a move from brute-force electrophilic aromatic substitution to more nuanced and directed chemical transformations.

References

A Proposed Theoretical Investigation of 2,6-Dimethoxy-3,5-dinitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Substituted dinitropyridines are a class of compounds with applications ranging from energetic materials to intermediates in pharmaceutical synthesis. 2,6-Dimethoxy-3,5-dinitropyridine (DNPO), with the chemical formula C₇H₇N₃O₆, is one such molecule.[1] Understanding its fundamental molecular properties is key to harnessing its potential and ensuring safe handling. While some experimental data on its synthesis and basic characteristics exist, a detailed theoretical exploration is lacking.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, non-experimental method to elucidate molecular properties with high accuracy.[2] DFT calculations can provide insights into geometric parameters, electronic structure, and chemical reactivity, complementing and guiding experimental research.[3] This whitepaper details a proposed computational workflow for a thorough theoretical analysis of this compound.

Molecular Structure and Known Experimental Data

The molecular structure of this compound consists of a pyridine ring substituted with two methoxy groups and two nitro groups.

References

Chemical reactivity of the pyridine ring in dinitropyridines

An In-depth Technical Guide to the Chemical Reactivity of the Pyridine Ring in Dinitropyridines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the pyridine ring in dinitropyridine derivatives. Dinitropyridines are a significant class of heterocyclic compounds, serving as versatile precursors for a wide range of materials, including explosives, agrochemicals, and biologically active compounds with antitumor, antiviral, and anti-neurodegenerative properties.[1][2] The presence of two strongly electron-withdrawing nitro groups, combined with the inherent electron-deficient nature of the pyridine ring, profoundly influences its reactivity, making it particularly susceptible to nucleophilic attack while being highly resistant to electrophilic substitution.

This document details the primary reaction pathways—nucleophilic aromatic substitution, reduction of the nitro groups, and electrophilic aromatic substitution—supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding and practical application in research and development.

Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction pathway for dinitropyridines is nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and the two nitro groups are powerful electron-withdrawing entities that activate the ring towards attack by nucleophiles.[3] This activation is most pronounced at the positions ortho and para to the ring nitrogen and the nitro groups (typically positions 2, 4, and 6), as the negative charge of the intermediate can be effectively delocalized onto these electronegative atoms.[4][5]

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The stability of this complex is the key factor determining the feasibility of the reaction.[4]

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Quantitative Data for SNAr Reactions

The yields of SNAr reactions on dinitropyridines are generally high, reflecting the high degree of activation of the ring. The table below summarizes representative reactions.

| Dinitropyridine Derivative | Leaving Group | Nucleophile | Conditions | Yield (%) |

| 2-Chloro-3,5-dinitropyridine | -Cl | Butylamine | Water, 25°C | N/A (Rate constants determined)[6] |

| 2-Chloro-3,5-dinitropyridine | -Cl | Glycine | Water, 25°C | N/A (Rate constants determined)[6] |

| 2,6-Dichloro-3-nitropyridine | -Cl | Ethyl piperazine-1-carboxylate | N/A | Product formed at C-2[7] |

| 2,6-Dibromopyridine* | -Br | Secondary Amines | Cu/L catalyst, Microwave | Good to excellent |

| 2-Substituted N-methylpyridinium | -F, -Cl, -Br, -I, -CN | Piperidine | Methanol | Reactivity: CN > F ~ Cl ~ Br ~ I[8] |

| Note: While 2,6-dibromopyridine is not a dinitro derivative, its reactivity with activating groups is analogous and demonstrates the principles of SNAr on the pyridine ring.[9][10] |

Experimental Protocol: Amination of 2-Chloro-3-nitropyridine

This protocol is based on a general method for the synthesis of aminopyridines from chloropyridines using amides as the amine source.[11]

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagents:

-

2-Chloro-3-nitropyridine (1.0 eq)

-

Amide (e.g., formamide, acetamide) (used as both reagent and solvent)

-

-

Procedure:

-

To the round-bottom flask, add 2-chloro-3-nitropyridine and an excess of the selected amide.

-

Heat the mixture to reflux under a nitrogen atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and stir to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

-

-

Expected Outcome: The reaction yields the corresponding 2-amino-3-nitropyridine derivative. Various functional groups on the pyridine ring are generally well-tolerated under these conditions.[11]

Reduction of Nitro Groups

The reduction of one or both nitro groups to amines is a cornerstone transformation in the chemistry of dinitropyridines. It provides access to highly functionalized aminopyridines and diaminopyridines, which are crucial intermediates in medicinal chemistry and materials science.[1][2] A variety of reducing agents can be employed, with the choice of agent and conditions allowing for selective reduction in some cases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. youtube.com [youtube.com]

- 6. Cas 2980-33-8,2-HYDROXY-3,5-DINITROPYRIDINE | lookchem [lookchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. scielo.br [scielo.br]

Methodological & Application

Synthesis of 2,6-Dimethoxy-3,5-dinitropyridine: A Detailed Protocol for Researchers

Application Note: This document provides a comprehensive protocol for the synthesis of 2,6-dimethoxy-3,5-dinitropyridine, a key intermediate in the development of various chemical entities. The described method is based on the electrophilic nitration of 2,6-dimethoxypyridine and is intended for use by trained researchers and scientists in a controlled laboratory setting.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The introduction of nitro groups to the pyridine ring significantly alters its electronic properties, making it a versatile precursor for further functionalization. This protocol details the synthesis of this compound from 2,6-dimethoxypyridine using a mixed acid nitration method.

Reaction Principle

The synthesis proceeds via an electrophilic aromatic substitution reaction. The electron-donating methoxy groups at positions 2 and 6 activate the pyridine ring towards electrophilic attack. The nitronium ion (NO₂⁺), generated in situ from the reaction of a nitrate source with a strong acid, acts as the electrophile, substituting the hydrogen atoms at the electron-rich 3 and 5 positions.

Experimental Protocol

This protocol is a representative method derived from established procedures for the nitration of similar heterocyclic compounds.[1][2] Caution: This reaction involves the use of strong acids and nitrating agents and should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Materials:

-

2,6-Dimethoxypyridine

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%) or Potassium Nitrate

-

Ice

-

Distilled Water

-

Sodium Bicarbonate (saturated solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Thermometer

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

-

Substrate Addition: Slowly add 2,6-dimethoxypyridine to the cold sulfuric acid while stirring. Maintain the temperature below 10 °C during the addition.

-

Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding the nitrating agent (fuming nitric acid or potassium nitrate) to a portion of concentrated sulfuric acid, while cooling in an ice bath.

-

Nitration: Add the prepared nitrating mixture dropwise to the solution of 2,6-dimethoxypyridine in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 0-10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time.[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

-

Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Quantitative Data

The following table summarizes representative quantitative data for the nitration of 2,6-dimethoxypyridine analogs, which can serve as a starting point for optimizing the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2,6-Dimethoxypyrazine | [1][2] |

| Nitrating System | 20% Oleum-KNO₃ | [1] |

| Molar Ratio (Oleum:KNO₃) | 3.5 : 1 | [1] |

| Reaction Temperature | 25 °C | [1] |

| Reaction Time | 3 hours | [1] |

| Yield | 67.8% | [1] |

| Nitrating System | 99.5% HNO₃ in 98% H₂SO₄ | [2] |

| Reaction Temperature | 0 °C to Room Temperature | [2] |

| Reaction Time | 5 hours | [2] |

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Nitration of 2,6-Dimethoxypyridine

This document provides a detailed experimental protocol for the nitration of 2,6-dimethoxypyridine, a critical reaction for the synthesis of various heterocyclic compounds used in pharmaceutical and materials research. The protocol is designed for researchers, scientists, and professionals in drug development.

Introduction

The introduction of a nitro group onto a pyridine ring is a fundamental transformation in organic synthesis. The strong electron-withdrawing nature of the nitro group significantly alters the electronic properties of the pyridine ring, deactivating it towards further electrophilic substitution while activating it for nucleophilic aromatic substitution. This reactivity allows for the subsequent introduction of a wide range of functional groups. This protocol details the nitration of 2,6-dimethoxypyridine to yield 2,6-dimethoxy-3-nitropyridine.

Experimental Protocol

This protocol is adapted from a procedure for the nitration of a similarly substituted heterocyclic compound, 2,6-dimethoxypyrazine.[1]

Materials:

-

2,6-Dimethoxypyridine

-

20% Oleum (fuming sulfuric acid)

-

Potassium Nitrate (KNO₃)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Thermometer

-

Buchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 20% oleum. Place the flask in an ice bath and begin stirring.

-

Addition of Reactants: To the cooled oleum, slowly and carefully add potassium nitrate. Once the potassium nitrate is dissolved, slowly add 2,6-dimethoxypyridine to the mixture while maintaining the reaction temperature at 25°C.

-

Reaction: Allow the reaction to stir at 25°C for 3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Upon completion, carefully pour the reaction mixture over a large amount of crushed ice in a beaker.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral (pH ~7).

-

The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water.

-

If the product does not precipitate, transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

-

Purification:

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,6-dimethoxy-3-nitropyridine.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Data Presentation

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Amount (mmol) | Yield (%) |

| 2,6-Dimethoxypyridine | 139.15 | 1 | 100 | - |

| Potassium Nitrate | 101.10 | >2 | >200 | - |

| 2,6-Dimethoxy-3-nitropyridine | 184.14 | - | - | ~68 |

Note: The yield is based on the nitration of the analogous 2,6-dimethoxypyrazine and may vary for 2,6-dimethoxypyridine.[1]

Experimental Workflow

Caption: Workflow for the nitration of 2,6-dimethoxypyridine.

References

Use of 2,6-Dimethoxy-3,5-dinitropyridine in LLM-105 synthesis

Topic: Synthesis of 2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105)

Audience: Researchers, scientists, and drug development professionals.

Note: The synthesis of LLM-105 (2,6-diamino-3,5-dinitropyrazine-1-oxide) has been documented through various routes. Following a comprehensive literature review, the precursor specified in the topic, 2,6-Dimethoxy-3,5-dinitropyridine, was not identified as a starting material for LLM-105 synthesis. However, a closely related compound, 2,6-dimethoxypyrazine , is a key intermediate in a well-established synthetic pathway referred to as the "DMP method". This document details the synthesis of LLM-105 via this pyrazine-based route.

Introduction

LLM-105, also known as 2,6-diamino-3,5-dinitropyrazine-1-oxide, is an insensitive high-explosive (IHE) material with performance characteristics that make it a subject of significant interest in the field of energetic materials.[1] Its synthesis is a multi-step process, with several routes developed to improve yield, purity, and safety. This document outlines the synthesis of LLM-105, focusing on a common pathway that utilizes 2,6-dimethoxypyrazine as a key precursor. This method involves the nitration of the pyrazine ring, followed by amination and subsequent oxidation to yield the final product.

Synthesis of LLM-105 via the 2,6-Dimethoxypyrazine (DMP) Method

The synthesis of LLM-105 from 2,6-dimethoxypyrazine is a multi-step process that can be broadly categorized into three main stages:

-

Nitration of 2,6-dimethoxypyrazine to form 2,6-dimethoxy-3,5-dinitropyrazine (DMDNP).

-

Amination of DMDNP to produce 2,6-diamino-3,5-dinitropyrazine (ANPZ).

-

Oxidation of ANPZ to yield the final product, LLM-105.

The overall synthetic scheme is depicted in the workflow diagram below.

Experimental Protocols

Step 1: Nitration of 2,6-Dimethoxypyrazine (DMP)

This procedure describes the nitration of 2,6-dimethoxypyrazine to yield 2,6-dimethoxy-3,5-dinitropyrazine.

Materials:

-

2,6-Dimethoxypyrazine (DMP)

-

20% Oleum (fuming sulfuric acid)

-

100% Nitric acid (HNO₃)

-

Ice water

-

Suction filtration apparatus

Protocol:

-

In a reaction vessel, dissolve 2,6-dimethoxypyrazine in 20% oleum at 25°C.

-

To the solution, add 100% nitric acid while maintaining the temperature at 25°C.

-

Allow the reaction to proceed at this temperature.

-

After the reaction is complete, quench the reaction mixture by carefully pouring it into ice water.

-

Collect the resulting precipitate by suction filtration.

-

Wash the precipitate with cold water.

-

The resulting product, 2,6-dimethoxy-3,5-dinitropyrazine (DMDNP), is obtained as a solid.

Step 2: Amination of 2,6-Dimethoxy-3,5-dinitropyrazine (DMDNP)

This protocol details the conversion of 2,6-dimethoxy-3,5-dinitropyrazine to 2,6-diamino-3,5-dinitropyrazine (ANPZ).

Materials:

-

2,6-Dimethoxy-3,5-dinitropyrazine (DMDNP)

-

Aqueous ammonia (NH₄OH)

-

Acetonitrile (CH₃CN)

-

Suction filtration apparatus

Protocol:

-

Suspend 2,6-dimethoxy-3,5-dinitropyrazine in acetonitrile.

-

Add aqueous ammonia to the suspension.

-

Heat the reaction mixture to 60°C and maintain for 1 hour.[2]

-

Cool the reaction mixture.

-

Collect the yellow precipitate of 2,6-diamino-3,5-dinitropyrazine (ANPZ) by suction filtration.

Step 3: Oxidation of 2,6-Diamino-3,5-dinitropyrazine (ANPZ)

This final step describes the oxidation of ANPZ to LLM-105.

Materials:

-

2,6-Diamino-3,5-dinitropyrazine (ANPZ)

-

Trifluoroacetic acid (TFA)

-

30% Hydrogen peroxide (H₂O₂)

-

Water

-

Suction filtration apparatus

Protocol:

-

Treat 2,6-diamino-3,5-dinitropyrazine with a mixture of trifluoroacetic acid and 30% hydrogen peroxide.[2]

-

Stir the heterogeneous reaction mixture at room temperature overnight.[2]

-

Filter the resulting brilliant yellow powder.[2]

-

Wash the product with water to give LLM-105.[2]

Data Presentation

The following table summarizes the quantitative data for each step of the LLM-105 synthesis.

| Step | Reactant | Product | Reagents | Temperature (°C) | Time | Yield (%) |

| 1. Nitration | 2,6-Dimethoxypyrazine | 2,6-Dimethoxy-3,5-dinitropyrazine | 20% Oleum, 100% HNO₃ | 25 | - | 78 |

| 2. Amination | 2,6-Dimethoxy-3,5-dinitropyrazine | 2,6-Diamino-3,5-dinitropyrazine | Aqueous NH₃, Acetonitrile | 60 | 1 hour | 80[2] |

| 3. Oxidation | 2,6-Diamino-3,5-dinitropyrazine | LLM-105 | Trifluoroacetic acid, 30% H₂O₂ | Room Temp. | Overnight | 95[2] |

Overall Yield: The overall yield for this three-step synthesis is approximately 59%.

Logical Relationships in Synthesis

The synthesis of LLM-105 is a sequential process where the product of one step serves as the reactant for the next. This dependency is crucial for the successful formation of the final product.

Conclusion

The synthesis of LLM-105 via the 2,6-dimethoxypyrazine route is a well-documented and effective method for producing this insensitive high-explosive material. The protocols provided herein, derived from established literature, offer a clear and concise guide for researchers in the field. Careful control of reaction conditions at each step is critical to ensure high yields and purity of the final product. Further research and process optimization may lead to even more efficient and safer synthetic pathways.

References

Application Notes and Protocols: 2,6-Dimethoxy-3,5-dinitropyridine as an Intermediate for Energetic Materials

Introduction

2,6-Dimethoxy-3,5-dinitropyridine is a significant chemical intermediate in the synthesis of energetic materials. Its structure, featuring a pyridine core activated by two nitro groups, allows for the facile nucleophilic substitution of the methoxy groups. This reactivity makes it a valuable precursor for the synthesis of nitrogen-rich, thermally stable explosives. These application notes provide detailed protocols for the synthesis of this compound and its subsequent conversion into key energetic materials. The quantitative data for the final compounds are summarized for comparative purposes.

Synthesis of this compound

The primary route to this compound involves the nitration of 2,6-dimethoxypyridine. The electron-donating methoxy groups activate the pyridine ring, facilitating electrophilic nitration at the 3 and 5 positions.

Experimental Protocol: Nitration of 2,6-Dimethoxypyridine

-

Materials :

-

2,6-Dimethoxypyridine

-

20% Oleum (fuming sulfuric acid)

-

100% Nitric acid

-

Ice

-

-

Procedure :

-

In a reactor equipped for efficient stirring and cooling, and protected from atmospheric moisture, cool 1200 mL of 20% oleum to 15°C.[1]

-

Slowly add 2.75 moles of 2,6-dimethoxypyridine in small portions, ensuring the temperature remains below 25°C. This addition may take approximately 90 minutes.[1]

-

After the addition is complete, stir the mixture for an additional 15 minutes.

-

Slowly add 240 mL of 100% nitric acid over a period of 130 minutes, maintaining the reaction temperature between 18-20°C using an ice bath for cooling.[1]

-

Once the nitric acid addition is complete, allow the mixture to stir at 30°C for 3 hours to ensure complete dinitration.

-

Quench the reaction by carefully pouring the mixture onto a sufficient amount of crushed ice.

-

The solid precipitate, this compound, is then collected by suction filtration.

-

Wash the product with cold water until the filtrate is neutral.

-

Dry the product under a vacuum. A yield of approximately 67.8% can be expected under optimized conditions.[2][3]

-

Synthesis of this compound

Application in the Synthesis of Energetic Materials

The utility of this compound as an intermediate lies in the ability of its methoxy groups to act as good leaving groups in nucleophilic aromatic substitution reactions. This allows for the introduction of amino groups to form energetic compounds like 2,6-diamino-3,5-dinitropyridine (ANPy).

Experimental Protocol: Synthesis of 2,6-diamino-3,5-dinitropyridine (ANPy) via Amination

The conversion of this compound to ANPy is achieved through aminodemethoxylation. While detailed procedures for the pyridine derivative are not as common as for its pyrazine analogue (a precursor to LLM-105), the following protocol is based on established chemical principles for similar heterocyclic systems.[4]

-

Materials :

-

This compound

-

Aqueous ammonia

-

Acetonitrile

-

-

Procedure :

-

Suspend this compound in acetonitrile in a reaction vessel equipped with a stirrer and a condenser.

-

Add an excess of aqueous ammonia to the suspension.

-

Heat the reaction mixture to 60°C and maintain this temperature for approximately 1-2 hours.[5]

-

Monitor the reaction for the formation of a yellow precipitate, which is the desired 2,6-diamino-3,5-dinitropyridine (ANPy).

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the solid product by filtration.

-

Wash the product with cold water and then a small amount of cold ethanol.

-

Dry the ANPy product under a vacuum.

-

Note on the Synthesis of 2,6-bis(picrylamino)-3,5-dinitropyridine (PYX)

It is important to note that this compound is not the typical intermediate for the synthesis of another important energetic material, 2,6-bis(picrylamino)-3,5-dinitropyridine (PYX). The established synthesis of PYX begins with 2,6-diaminopyridine, which is first reacted with picryl chloride to form the precursor 2,6-bis(picrylamino)pyridine (pre-PYX). This intermediate is then nitrated to yield the final PYX product.[6][7][8] This highlights that for certain target molecules, the functional groups of the starting pyridine ring must be chosen strategically.

Synthesis Pathways to ANPy and PYX

Quantitative Data of Derived Energetic Materials

The energetic materials derived from pyridine-based intermediates exhibit a range of performance characteristics. The following table summarizes key quantitative data for ANPy, its N-oxide derivative (ANPyO), and PYX for comparison.

| Compound | Chemical Formula | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |

| ANPy | C₅H₅N₅O₄ | 1.75 | ~7000 | ~25 | [9] |

| ANPyO | C₅H₅N₅O₅ | 1.878 | 7840 | 27.5 | [10] |

| PYX | C₁₇H₇N₁₁O₁₆ | 1.757 | ~7497 | ~30.8 | [3][6] |

Experimental Workflow Diagrams

The synthesis of these materials involves standard organic chemistry laboratory techniques. The diagrams below illustrate generalized workflows for the key reaction types.

Generalized Nitration Workflow

Generalized Amination Workflow

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 5. osti.gov [osti.gov]

- 6. Synthesis and Investigation of 2,6-Bis(picrylamino)-3,5-dinitro-pyridine (PYX) and Its Salts. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Investigation of 2,6-Bis(picrylamino)-3,5-dinitro-pyridine (PYX) and Its Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Applications of 2,6-Dimethoxy-3,5-dinitropyridine in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxy-3,5-dinitropyridine is a highly electron-deficient heterocyclic compound. The presence of two nitro groups strongly withdraws electron density from the pyridine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile is the cornerstone of its primary application in organic synthesis: serving as a key intermediate in the preparation of energetic materials and potentially other highly functionalized pyridine derivatives. The methoxy groups at the 2- and 6-positions are excellent leaving groups when activated by the adjacent nitro groups, facilitating their displacement by a variety of nucleophiles.

This document provides a detailed overview of the principal application of this compound, focusing on its role as a precursor in the synthesis of 2,6-diamino-3,5-dinitropyridine, a key component in the production of advanced energetic materials.

Core Application: Synthesis of 2,6-Diamino-3,5-dinitropyridine

The most prominent and well-documented application of this compound is its use as a starting material for the synthesis of 2,6-diamino-3,5-dinitropyridine. This transformation is a classic example of nucleophilic aromatic substitution, where the methoxy groups are displaced by amino groups.

Reaction Scheme

Caption: Nucleophilic substitution of this compound.

Data Presentation: Synthesis and Amination of this compound

The following tables summarize quantitative data for the synthesis of this compound and its subsequent amination.

Table 1: Synthesis of this compound via Nitration of 2,6-Dimethoxypyrazine

| Starting Material | Nitrating Agent | Solvent/Conditions | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| 2,6-Dimethoxypyrazine | 100% HNO₃ / 20% Oleum | - | 4 h | 75 | 11 | [1] |

| 2,6-Dimethoxypyrazine | N₂O₅ in HNO₃ | - | 23 h | Room Temp. | 40-58 | [1] |

| 2,6-Dimethoxypyrazine | 20% Oleum-KNO₃ | - | 3 h | 25 | 67.8 | [2] |

Table 2: Amination of 2,6-Dialkoxy-3,5-dinitropyrazines

| Starting Material | Aminating Agent | Solvent | Reaction Time | Temperature (°C) | Yield of 2,6-diamino-3,5-dinitropyrazine (%) | Reference |

| 2,6-Dimethoxy-3,5-dinitropyrazine | aq. 5 wt% NH₃ | Acetonitrile or Methanol | - | Ambient | - | [1] |

| 2,6-Dimethoxy-3,5-dinitropyrazine | Gaseous NH₃ (8 bar) | Toluene, Acetonitrile, or Methanol | - | Ambient | - | [1] |

| 2-Chloro-6-methoxy-3,5-dinitropyrazine | Aqueous Ammonia | Acetonitrile | 1 h | 60 | 80 | [3] |

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dimethoxy-3,5-dinitropyrazine[1]

Materials:

-

2,6-Dimethoxypyrazine

-

Dinitrogen pentoxide (N₂O₅)

-

Nitric acid (HNO₃)

-

Ice

Procedure:

-

Prepare a solution of N₂O₅ in HNO₃.

-

To a cooled solution (ice/water bath) of 2,6-dimethoxypyrazine, add the N₂O₅/HNO₃ solution portion-wise. The reaction can be vigorous.

-

Allow the reaction mixture to stir at room temperature for 23 hours.

-

Pour the reaction mixture onto ice (10 g).

-

Collect the resulting white precipitate by filtration.

-

Wash the precipitate with water and dry to yield pure 2,6-dimethoxy-3,5-dinitropyrazine.

Protocol 2: Synthesis of 2,6-Diamino-3,5-dinitropyrazine from a related precursor (for context)[3]

Materials:

-

2-Chloro-6-methoxy-3,5-dinitropyrazine

-

Aqueous ammonia

-

Acetonitrile

Procedure:

-

Dissolve 2-chloro-6-methoxy-3,5-dinitropyrazine in acetonitrile.

-

Add aqueous ammonia to the solution.

-

Heat the reaction mixture to 60°C for 1 hour.

-

The product, 2,6-diamino-3,5-dinitropyrazine, will precipitate from the reaction mixture as a yellow solid.

-

Collect the precipitate by filtration.

Logical Workflow for the Synthesis of Energetic Materials

The synthesis of the energetic material LLM-105 (2,6-diamino-3,5-dinitropyrazine-1-oxide) showcases the primary synthetic utility of this compound's pyrazine analogue. The logical flow involves a series of well-defined steps starting from a simple dichlorinated precursor.

Caption: Synthetic pathway to LLM-105.

Conclusion

The primary application of this compound in organic synthesis is as a key intermediate for producing highly functionalized nitrogen heterocycles, most notably in the field of energetic materials. Its reactivity is dominated by the facile nucleophilic aromatic substitution of its methoxy groups, driven by the strong electron-withdrawing nature of the two nitro substituents. While its application appears specialized, the underlying SNAr chemistry is a fundamental tool in organic synthesis, suggesting potential for broader utility in the construction of other complex pyridine-based molecules for pharmaceutical and materials science applications, although such examples are not yet widely reported in the literature. Further research into the reactivity of this compound with a wider range of nucleophiles could unveil new and valuable synthetic methodologies.

References

Application Note: Purification of 2,6-Dimethoxy-3,5-dinitropyridine by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 2,6-Dimethoxy-3,5-dinitropyridine via recrystallization. This method is effective in removing impurities generated during synthesis, leading to a significant improvement in the compound's purity. The protocol outlines solvent selection, the recrystallization procedure, and methods for purity assessment. While specific quantitative data for the recrystallization of this compound is not extensively available in the public domain, this document provides a general framework and expected outcomes based on the purification of analogous nitroaromatic compounds.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical synthesis and materials science. The synthesis of this compound, typically through the nitration of 2,6-dimethoxypyridine, can result in the formation of various impurities. For its use in sensitive applications, particularly in drug development, a high degree of purity is essential. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures. By dissolving the impure compound in a hot solvent and allowing it to cool, the desired compound crystallizes out in a purer form, while the impurities remain dissolved in the mother liquor.

Materials and Methods

Materials

-

Crude this compound

-

Recrystallization Solvents (e.g., Ethanol, Methanol, Acetone, Ethyl Acetate, Ether, Xylene, Chloroform)[1]

-

Activated Charcoal (optional)

-

Filter Paper

-

Erlenmeyer Flasks

-

Heating Mantle or Hot Plate

-

Magnetic Stirrer and Stir Bar

-

Büchner Funnel and Flask

-

Vacuum Source

-

Drying Oven or Desiccator

Analytical Instrumentation

-